4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

概述

描述

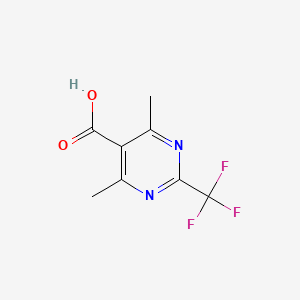

4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a chemical compound characterized by its pyrimidine ring structure, which is substituted with methyl groups at positions 4 and 6, a trifluoromethyl group at position 2, and a carboxylic acid group at position 5

准备方法

The synthesis of 4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 4,6-dimethyl-2-trifluoromethylpyrimidine with a suitable carboxylating agent can yield the desired carboxylic acid derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

化学反应分析

4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

科学研究应用

Pharmaceutical Applications

Anti-inflammatory Activity

Research has indicated that derivatives of pyrimidine compounds, including 4,6-dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, exhibit notable anti-inflammatory properties. A study demonstrated that certain pyrimidine derivatives effectively inhibited cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. The inhibition rates were comparable to established anti-inflammatory drugs like celecoxib, suggesting potential for development into therapeutic agents for inflammatory diseases .

Anticancer Properties

Recent investigations into trifluoromethyl pyrimidine derivatives have shown promising anticancer activities. Compounds derived from this compound were tested against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers. Results indicated moderate cytotoxic effects, warranting further exploration into their mechanisms of action and potential as anticancer therapies .

Agrochemical Applications

Herbicidal Activity

The incorporation of trifluoromethyl groups into pyrimidine structures has been linked to enhanced herbicidal properties. Compounds similar to this compound have been studied for their effectiveness in controlling weed species through mechanisms that disrupt plant growth regulators. Such compounds have shown promise as selective herbicides in agricultural settings .

Insecticidal Effects

Insecticidal properties of pyrimidine derivatives have also been explored. Research indicates that certain formulations containing this compound demonstrate moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda. These findings suggest potential applications in pest management strategies within agriculture .

Chemical Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions, including condensation and substitution reactions involving trifluoroacetic anhydride and dimethylpyrimidine derivatives. The resulting compound serves as a versatile intermediate for further chemical modifications aimed at enhancing biological activity or developing new derivatives with tailored properties .

Case Studies

Case Study 1: Anti-inflammatory Drug Development

A recent study focused on synthesizing a series of pyrimidine derivatives, including those based on this compound. These compounds were evaluated for their ability to inhibit COX-2 in vitro. The results showed several candidates with IC50 values comparable to existing anti-inflammatory medications, highlighting their potential as new drug leads .

Case Study 2: Agricultural Research

In a field trial assessing the efficacy of new herbicides, formulations containing derivatives of this compound were applied to common weed species. Results indicated significant reductions in weed biomass compared to untreated controls, demonstrating the compound's potential role in sustainable agricultural practices .

作用机制

The mechanism of action of 4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

4,6-Dimethyl-2-mercaptopyrimidine: This compound has a thiol group instead of a trifluoromethyl group, leading to different chemical properties and applications.

4,6-Dimethyl-2-pyrimidinylamine: The presence of an amino group instead of a carboxylic acid group results in different reactivity and biological activity.

4,6-Dimethyl-2-(trifluoromethyl)pyrimidine: Lacks the carboxylic acid group, which affects its solubility and reactivity.

生物活性

Overview

4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS Number: 544704-08-7) is a pyrimidine derivative characterized by its unique trifluoromethyl and carboxylic acid functional groups. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties, as well as its role as a pharmaceutical intermediate.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇F₃N₂O₂ |

| Molecular Weight | 220.15 g/mol |

| CAS Number | 544704-08-7 |

The biological activity of this compound is largely attributed to its structural features:

- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating interaction with various cellular targets.

- Enzyme Interaction : The compound may modulate the activity of specific enzymes and receptors, impacting metabolic pathways essential for cell survival and proliferation.

Antiviral Activity

The potential antiviral properties of this compound are also noteworthy. Pyrimidines have been implicated in the inhibition of viral replication through various mechanisms, including interference with viral polymerases and proteases.

Case Studies and Research Findings

-

Pyrimidine Derivatives in Cancer Therapy :

- A study highlighted the efficacy of pyrimidine-based compounds in targeting cancer cell lines, showing significant inhibition of proliferation in models such as MDA-MB-231 (triple-negative breast cancer) with IC₅₀ values as low as 0.126 μM .

- These findings suggest that this compound could be further investigated for similar anticancer properties.

-

High-throughput Screening :

- A high-throughput screening campaign identified novel inhibitors based on trifluoromethylpyrimidinediones that displayed potent activity against branched-chain amino acid transaminases (BCATs), which are implicated in various cancers . This indicates a promising avenue for further exploration regarding the biological activity of related compounds.

-

Structure-Activity Relationship (SAR) :

- Investigations into the SAR of pyrimidine derivatives have revealed that modifications to the trifluoromethyl and carboxylic acid groups can significantly influence biological activity and selectivity . Understanding these relationships is critical for optimizing the pharmacological profile of new derivatives.

属性

IUPAC Name |

4,6-dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-3-5(6(14)15)4(2)13-7(12-3)8(9,10)11/h1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPLQBIHGYKXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C(F)(F)F)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。